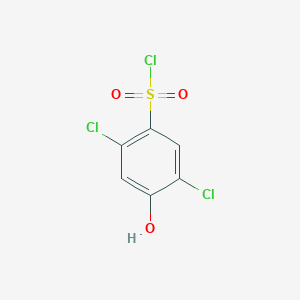

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride

CAS No.: 71292-90-5

Cat. No.: VC4682081

Molecular Formula: C6H3Cl3O3S

Molecular Weight: 261.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71292-90-5 |

|---|---|

| Molecular Formula | C6H3Cl3O3S |

| Molecular Weight | 261.5 |

| IUPAC Name | 2,5-dichloro-4-hydroxybenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H |

| Standard InChI Key | LHJRLFNGLLFHQN-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O |

Introduction

Key Findings

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride (CAS: 71292-90-5) is a halogenated aromatic sulfonyl chloride with significant utility in organic synthesis and pharmaceutical intermediates. Characterized by its reactive sulfonyl chloride group and electron-withdrawing chlorine substituents, this compound serves as a versatile scaffold for synthesizing sulfonamides, herbicides, and specialty chemicals. Its molecular structure (C₆H₃Cl₃O₃S) and properties, including moisture sensitivity and hydrolytic instability, necessitate specialized handling protocols.

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride features a benzene ring substituted with chlorine atoms at the 2- and 5-positions, a hydroxyl group at the 4-position, and a sulfonyl chloride group at the 1-position. The electron-withdrawing effects of the chlorine atoms enhance the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophiles such as amines and alcohols .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃Cl₃O₃S | |

| Molecular Weight | 261.51 g/mol | |

| CAS Registry Number | 71292-90-5 | |

| Density | 1.546 g/cm³ (predicted) | |

| Melting Point | 123–125°C (literature range) |

Spectroscopic and Crystallographic Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the sulfonyl chloride group (S=O stretching at 1,370–1,170 cm⁻¹) and hydroxyl group (O–H stretching at 3,200–3,600 cm⁻¹) . X-ray crystallography studies of analogous compounds, such as 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, demonstrate a cyclic tetrameric structure in the solid state, stabilized by hydrogen bonding and π-stacking interactions .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via chlorosulfonation of 2,5-dichloro-4-hydroxyphenol or its precursors. A patented method involves reacting 2,4-dichlorotrichlorobenzyl with chlorosulfonic acid in the presence of sulfuric acid as a catalyst . The reaction proceeds at 135°C for 4 hours, followed by ice-water quenching and filtration to isolate the product .

Key Reaction Steps:

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and safety. Large-scale reactors with temperature-controlled jackets and inert atmospheres minimize side reactions (e.g., hydrolysis to sulfonic acids). Yield optimization strategies include:

-

Catalyst Recycling: Reuse of sulfuric acid catalyst reduces waste .

-

Solvent Recovery: Chloroform is distilled and reused to lower environmental impact.

Applications in Pharmaceuticals and Agrochemicals

Pharmaceutical Intermediates

The compound is a key precursor for diuretics like furosemide, where it undergoes ammonolysis to form sulfonamide derivatives . Recent studies highlight its role in synthesizing HIV protease inhibitors by coupling with chiral amines .

Table 2: Representative Pharmaceutical Derivatives

Herbicidal and Fungicidal Uses

Chlorohydroxybenzenesulfonyl derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . Field trials demonstrate efficacy against broadleaf weeds at application rates of 50–100 g/ha .

| Parameter | Value | Source |

|---|---|---|

| GHS Hazard Codes | C, Xi | |

| Storage Conditions | -20°C, inert atmosphere | |

| RIDADR Classification | UN 3261 (Packing Group II) |

Mitigation Strategies

-

Personal Protective Equipment (PPE): Nitrile gloves, face shields, and vapor-tight goggles .

-

Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Environmental and Regulatory Compliance

Ecotoxicology

The compound’s high logP (2.8) indicates potential bioaccumulation in aquatic organisms. Acute toxicity to Daphnia magna (LC₅₀ = 1.2 mg/L) necessitates stringent wastewater treatment .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume